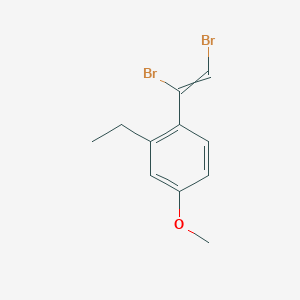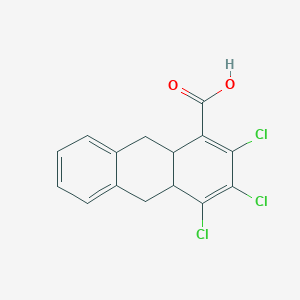
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is a chiral organic compound with a piperidine ring structure It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a nitroso group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of a suitable piperidine precursor. One common method is the reaction of (2S,3S)-2,3-dimethylpiperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing precise control over reaction conditions and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines with various functional groups.
Applications De Recherche Scientifique
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-2,3-Dimethylpiperidine
- (2R,3R)-2,3-Dimethyl-1-nitrosopiperidine
- (2S,3S)-2,3-Dimethyl-1-nitropiperidine
Uniqueness
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its diastereomers and structural analogs, this compound exhibits distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
64605-04-5 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-4-3-5-9(8-10)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
SNTDWVVCBWIQQC-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CCCN([C@H]1C)N=O |
SMILES canonique |
CC1CCCN(C1C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)




![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)





![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)

